molecular formula C17H21N3O3S B7022247 N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide

Cat. No.: B7022247
M. Wt: 347.4 g/mol
InChI Key: HCSAZMWVSFNVDE-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure substituted with a carboxamide group and a thiazinane ring

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-2-3-14-12-15(4-5-16(14)19-13)17(21)18-6-7-20-8-10-24(22,23)11-9-20/h2-5,12H,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSAZMWVSFNVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NCCN3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of dicyclohexylcarbodiimide (DCC) for amide bond formation and the use of appropriate solvents like tetrahydrofuran (THF), are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfone derivatives, while reduction of the quinoline core can produce dihydroquinoline compounds .

Scientific Research Applications

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiazinane ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiazinane-containing molecules. Examples are:

Uniqueness

N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylquinoline-6-carboxamide is unique due to the combination of the quinoline core and the thiazinane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

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